molecular formula C19H18N6O2S2 B4070846 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4070846
M. Wt: 426.5 g/mol
InChI Key: ZKYPKFLCRYQRKK-UHFFFAOYSA-N
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Description

6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core linked to a benzothiazole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 5-methoxy-1,3-benzothiazol-2-yl sulfanyl methylamine with 4-methoxyphenyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is often carried out in solvents such as acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to ensure solubility and stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Mechanism of Action

The mechanism of action of 6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazine core can act as a scaffold for binding to biological macromolecules, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzothiazole moiety with a triazine core, providing a versatile scaffold for the development of bioactive molecules and advanced materials. Its structural complexity and potential for diverse chemical modifications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-26-12-5-3-11(4-6-12)21-18-24-16(23-17(20)25-18)10-28-19-22-14-9-13(27-2)7-8-15(14)29-19/h3-9H,10H2,1-2H3,(H3,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYPKFLCRYQRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

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